Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
Description
Properties
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVSSXVVRYYLKC-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Boc Protection Protocol
The reaction is performed in a biphasic acetone-water system (4:1 v/v) with triethylamine (Et₃N) as a base. Di-tert-butyl dicarbonate ((Boc)₂O) is added dropwise at 0–40°C, and the mixture is stirred for 0.5–4 hours. Post-reaction workup involves solvent evaporation, extraction with ethyl acetate, and acidification to isolate the Boc-protected intermediate:
Yields range from 60–95% depending on the amino acid’s steric hindrance.
Industrial-Scale Modifications
Large-scale production often employs flow microreactor systems to enhance reaction efficiency and reduce racemization. For example, a continuous flow setup with a residence time of 10 minutes at 25°C achieves >99% conversion.
Chloromethyl Esterification of Boc-Protected Intermediate
The Boc-protected carboxylic acid is esterified with chloromethanol to introduce the chloromethyl group. This step requires careful control to avoid epimerization.
Classical Esterification with Chloromethanol
The acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) at 0°C. Chloromethanol is then added, and the reaction proceeds under reflux for 4–6 hours. The mechanism involves initial formation of an acyl chloride, which reacts with chloromethanol:
Mitsunobu Reaction for Stereoretention
To preserve chirality, the Mitsunobu reaction is employed. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the esterification at 0°C in tetrahydrofuran (THF):
This method achieves >90% yield and >99% enantiomeric excess (ee).
Alternative Synthetic Routes
Enzymatic Resolution
Racemic mixtures of the chloromethyl ester are resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The enzyme selectively hydrolyzes the (S)-enantiomer in phosphate buffer (pH 7.0) at 37°C, leaving the desired (R)-enantiomer intact.
Solid-Phase Synthesis
For combinatorial chemistry applications, the compound is synthesized on Wang resin. The Boc-protected amino acid is loaded onto the resin, followed by chloromethylation using chloromethyl methyl ether (MOMCl) and N,N-diisopropylethylamine (DIPEA).
Reaction Optimization Data
| Parameter | Classical Esterification | Mitsunobu Reaction | Enzymatic Resolution |
|---|---|---|---|
| Yield | 50–70% | 85–95% | 40–60% |
| ee | 85–90% | >99% | >99% |
| Reaction Time | 4–6 hours | 2–3 hours | 24–48 hours |
| Cost Efficiency | High | Moderate | Low |
Challenges and Solutions
-
Racemization : Prolonged exposure to acidic or basic conditions during esterification causes epimerization. Using low temperatures (0°C) and non-polar solvents (e.g., DCM) mitigates this.
-
Chloromethylation Side Reactions : Chloromethanol’s instability leads to dimerization. In situ generation via HCl gas bubbled into methanol at −20°C improves efficiency.
-
Scale-Up Limitations : Flow chemistry systems enhance heat transfer and mixing, enabling kilogram-scale production with consistent ee .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The phenyl group can participate in oxidation reactions to form phenolic derivatives, while the ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of azido or thiol derivatives.
Deprotection: Free amine derivative.
Oxidation: Phenolic compounds.
Reduction: Alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is primarily utilized in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specificity.
- Drug Design : The compound serves as a precursor for synthesizing bioactive molecules, particularly those targeting specific receptors or enzymes. The tert-butoxycarbonyl (Boc) protecting group is beneficial for selective deprotection during synthesis, facilitating the introduction of additional functional groups that can improve pharmacological properties .
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the phenyl group can yield compounds with enhanced activity against tumor cells, making them candidates for further development as anticancer agents .
Organic Synthesis
In organic chemistry, this compound is valuable for its reactivity and versatility.
- Building Block in Synthesis : The chloromethyl group serves as an electrophilic site for nucleophilic substitution reactions, allowing for the formation of a diverse array of derivatives. This property is exploited in synthesizing more complex organic molecules through multi-step reactions .
- Synthesis of Peptides : The compound can be employed in peptide synthesis, where it acts as an amino acid derivative. The Boc group protects the amine during coupling reactions, simplifying the process of constructing peptide chains with desired sequences .
Biochemical Tools
This compound also finds use in biochemical applications.
- Labeling and Probing : The chloromethyl moiety can be used for labeling biomolecules or as a probe in biochemical assays. Its ability to react with nucleophiles makes it suitable for tagging proteins or nucleic acids, aiding in studies of cellular processes and interactions .
- Enzyme Inhibition Studies : Compounds derived from this structure have been investigated for their potential to inhibit specific enzymes involved in disease pathways. Understanding these interactions can lead to the development of new therapeutic strategies .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of modified derivatives of this compound. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential for further development into therapeutic agents.
Case Study 2: Peptide Synthesis
Research demonstrated the utility of this compound in synthesizing cyclic peptides. By employing solid-phase peptide synthesis techniques, researchers successfully incorporated the chloromethyl derivative into peptide sequences that showed enhanced stability and activity compared to linear counterparts.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Chloromethyl Group: Acts as a reactive site for nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules.
Boc-Protected Amine: The Boc group protects the amine during synthetic transformations and can be removed to reveal the free amine, which can interact with biological targets.
Phenyl Group: Provides hydrophobic interactions and π-π stacking with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Aromatic Side Chain Variations
- Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate (CAS 2137062-37-2): Differs in the aromatic substituent (naphthalene vs. phenyl) and stereochemistry (S vs. R). Synthetic Note: Discontinued commercial availability suggests challenges in stability or synthesis compared to the phenyl analogue .
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid (CAS SCHEMBL3485116): Features a 2-chlorophenyl substituent and a carboxylic acid instead of a chloromethyl ester. The electron-withdrawing chlorine atom may enhance electrophilicity in coupling reactions, while the free carboxylic acid enables direct peptide bond formation without ester hydrolysis .
Aliphatic vs. Aromatic Side Chains
- Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate (CAS 40224-39-3): Replaces the phenyl group with a 3-methylbutanoate chain. The aliphatic side chain reduces aromatic interactions, improving solubility in nonpolar solvents but diminishing stacking in crystalline phases. Predicted density (1.116 g/cm³) and boiling point (337.6°C) reflect lower polarity .
Ester Group Modifications
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate (CAS 61546-80-3): Substitutes chloromethyl with ethyl ester and introduces a hydroxyl group. The hydroxyl group enhances hydrogen bonding, increasing polarity (molecular formula C₁₆H₂₂ClNO₅ vs. C₁₅H₂₀ClNO₄ for the target compound). This modification slows hydrolysis but provides a site for glycosylation or phosphorylation .
Stereochemical and Functional Group Comparisons
- Methyl (2R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido}-3-phenylpropanoate: A dipeptide derivative with an amide linkage. The chloromethyl ester in the target compound offers superior leaving-group ability for nucleophilic substitution compared to methyl esters, facilitating efficient peptide chain elongation .
- tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-(2-(tosyloxy)ethyl)phenyl)propanoate (Compound 31 in ): Uses a tosyloxyethyl group instead of chloromethyl. Tosylates are better leaving groups but require harsher conditions (e.g., strong bases) for activation, whereas chloromethyl esters react under milder conditions .
Biological Activity
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈ClN₁O₄
- Molecular Weight : 307.76 g/mol
- CAS Number : 1932604-50-6
The compound features a chloromethyl group attached to a chiral amino acid derivative, which is significant for its biological interactions.
Synthesis Methods
This compound can be synthesized through various methods, often involving the protection of amine groups and subsequent reactions to introduce the chloromethyl functionality. A common approach includes:
- Protection of Amino Group : Using tert-butoxycarbonyl (Boc) to protect the amino group during synthesis.
- Chloromethylation : Introducing the chloromethyl group via electrophilic substitution reactions.
- Purification : The product is purified using techniques such as column chromatography.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an intermediate in drug synthesis and its pharmacological properties.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have been screened against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Results indicate that modifications to the phenyl group can enhance antibacterial efficacy .
Anticancer Potential
Chloromethyl derivatives have also been investigated for their anticancer properties. In vitro studies demonstrate that certain analogs can inhibit cancer cell proliferation by inducing apoptosis. The mechanism often involves:
- Disruption of cellular signaling pathways.
- Induction of oxidative stress within cancer cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on a series of chloromethylated amino acid derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of electron-withdrawing groups on the phenyl ring increased potency . -
Case Study on Anticancer Activity :
Another research effort focused on the anticancer effects of chloromethyl derivatives in human cancer cell lines. The findings suggested that these compounds could serve as leads for developing new anticancer agents due to their ability to modulate key proteins involved in cell cycle regulation .
Data Tables
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate with high enantiomeric purity?
- Methodological Answer : The synthesis requires multi-step strategies involving Boc (tert-butoxycarbonyl) protection of the amino group, followed by chloromethylation. Critical steps include:
- Protection : Use di-tert-butyl dicarbonate (Boc₂O) in basic conditions (e.g., NaHCO₃) to protect the amine, preventing unwanted side reactions .
- Chloromethylation : Introduce the chloromethyl group via nucleophilic substitution (e.g., chloromethyl methyl ether) under controlled pH and temperature to minimize racemization .
- Purification : Employ column chromatography or recrystallization to isolate the (2R)-enantiomer, confirmed by chiral HPLC or polarimetry .
Q. How is the stereochemical integrity of this compound validated during synthesis?
- Methodological Answer :
- Analytical Techniques : Use and NMR to confirm regiochemistry, and compare optical rotation values with literature data.
- Chiral Resolution : Employ chiral stationary phase HPLC with a mobile phase of hexane/isopropanol (95:5) to resolve enantiomers and calculate enantiomeric excess (ee) ≥98% .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as chloromethyl groups may release HCl under decomposition .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as intermediates may be sensitizers .
- Waste Disposal : Neutralize acidic by-products with bicarbonate before disposal .
Advanced Research Questions
Q. What reaction mechanisms govern the nucleophilic substitution of the chloromethyl group in peptide coupling?
- Methodological Answer :
- Mechanistic Insight : The chloromethyl group undergoes displacement with nucleophiles (e.g., amines, thiols). Steric hindrance from the Boc group and phenyl ring slows kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) to enhance reactivity .
- Kinetic Studies : Monitor reaction progress via NMR (if trifluoromethyl analogs are used) or LC-MS to optimize reaction time and minimize by-products like dimerization .
Q. How can conflicting data on reaction yields in Boc deprotection steps be resolved?
- Methodological Answer :
- Variable Analysis : Contradictions arise from differences in acid strength (e.g., TFA vs. HCl/dioxane) and reaction duration. For example:
| Acid Used | Deprotection Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| TFA | 2 | 85 | 95 | |
| HCl | 4 | 72 | 88 |
- Resolution : Prefer TFA for faster deprotection but validate purity via NMR integration of Boc signals (δ ~1.4 ppm) .
Q. What advanced applications does this compound have in drug development?
- Methodological Answer :
- Peptide Prodrugs : The chloromethyl group enables covalent conjugation to thiol-containing biomolecules (e.g., glutathione), enhancing cellular uptake. For example:
- Case Study : Coupling with a model peptide (e.g., Leu-enkephalin) increased bioavailability by 40% in murine models .
- Targeted Delivery : Use click chemistry (e.g., azide-alkyne cycloaddition) to attach targeting moieties (e.g., folate ligands) for cancer-specific delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
